1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride
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Overview
Description
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride is a compound with the molecular formula C8H12ClF2N3O and a molecular weight of 243.67 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of deuterated amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated amines .
Scientific Research Applications
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can lead to isotope effects, altering the compound’s binding affinity and metabolic stability. The fluorine atoms contribute to the compound’s lipophilicity and ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine: Similar structure but without the hydrochloride salt.
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine acetate: Similar structure with an acetate salt instead of hydrochloride.
Uniqueness
The uniqueness of 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride lies in its specific isotopic composition and the presence of both deuterium and fluorine atoms. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1965310-44-4 |
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Molecular Formula |
C8H12ClF2N3O |
Molecular Weight |
243.67 g/mol |
IUPAC Name |
dideuterio-[2,4-dideuterio-6-(2,2-difluoropropoxy)pyrimidin-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H11F2N3O.ClH/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7;/h3,5H,2,4,11H2,1H3;1H/i2D2,3D,5D; |
InChI Key |
LIVIZNWUCIMVOF-PGXGEOHCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=N1)[2H])OCC(C)(F)F)C([2H])([2H])N.Cl |
Canonical SMILES |
CC(COC1=NC=NC=C1CN)(F)F.Cl |
Origin of Product |
United States |
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